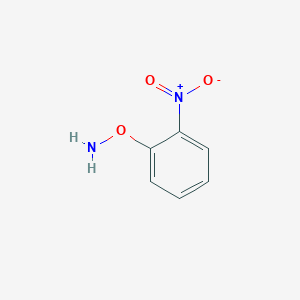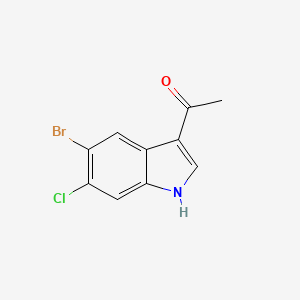![molecular formula C9H7NO3 B13698620 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzo[d][1,3]dioxole, featuring a methoxy group at the 6-position and a carbonitrile group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: 6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Methoxybenzo[d][1,3]dioxole-4-amine.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Methoxybenzo[d][1,3]dioxole-4-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
6-methoxy-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-3H,5H2,1H3 |
Clave InChI |
WTCTWWDBEQIMPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)OCO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)




![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)







